Product packaging for 5,6-Dihydronaphthalene-1,4-diol(Cat. No.:)

5,6-Dihydronaphthalene-1,4-diol

Cat. No.: B11917576
M. Wt: 162.18 g/mol
InChI Key: FLXHWBQFTUIUSW-UHFFFAOYSA-N
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Description

5,6-Dihydronaphthalene-1,4-diol (CAS 3090-45-7) is a dihydronaphthalene derivative of significant interest in chemical and environmental research. Its molecular formula is C 10 H 10 O 2 , and it has a molecular weight of 162.188 g/mol . This compound is structurally characterized as a naphthalene derivative carrying two hydroxyl groups, placing it within the class of organic compounds known as naphthols and derivatives . Its core dihydronaphthalene structure is a key intermediate in various chemical processes; related dihydronaphthalenes are known to be synthesized via reduction of naphthalene or through Diels-Alder reactions with acyclic dienes, and they serve as valuable precursors for the synthesis of more complex molecular architectures . A primary research application of this compound and its structural analogs is in the field of environmental monitoring and analytical chemistry. Specifically, trans-1,2-dihydronaphthalene-1,2-diols have been identified as important metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) formed in vivo in fish. These metabolites, along with phenolic derivatives, are excreted via bile and are critical for developing sensitive GC-MS methods to accurately assess PAH exposure levels in aquatic organisms . The use of such diol compounds as analytical standards is essential for improving the accuracy of environmental risk assessments. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B11917576 5,6-Dihydronaphthalene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5,6-dihydronaphthalene-1,4-diol

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2

InChI Key

FLXHWBQFTUIUSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C=C1)O)O

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Formation Reactions

The formation of the 5,6-dihydronaphthalene-1,4-diol core can be achieved through several synthetic strategies, each involving unique and reactive intermediate species. These intermediates dictate the regioselectivity and stereoselectivity of the final product.

The synthesis of dihydronaphthalene derivatives often proceeds through highly reactive intermediates. While direct studies on this compound are limited, related transformations provide insights into the potential involvement of vinyl cations, carbon radicals, and carbocations.

In the synthesis of certain aryldihydronaphthalene derivatives, a proposed mechanism involves the reaction of a sulfoxide (B87167) activated by an anhydride (B1165640) with a carbon-carbon triple bond to generate a vinyl carbocation intermediate . This electrophilic intermediate is then captured by a tethered aryl ring, leading to the dihydronaphthalene skeleton after deprotonation. nih.gov

Carbon radicals also play a significant role in the formation of dihydronaphthalene structures. For instance, the catalytic synthesis of substituted 1,2-dihydronaphthalenes can proceed via a cobalt(III)-carbene radical intermediate. nih.govrsc.org This metalloradical activation of precursor molecules initiates a cascade of events, including hydrogen atom transfer and subsequent ring-closure to yield the dihydronaphthalene product. nih.govrsc.org EPR spectroscopic spin-trapping experiments have confirmed the radical nature of these catalytic reactions. rsc.org

Carbocations are another class of intermediates implicated in dihydronaphthalene synthesis. While not forming the diol directly, their involvement in related cyclization reactions provides a basis for understanding potential synthetic pathways.

Electrochemical methods offer a green and efficient alternative for the synthesis of diol functionalities. The electrochemical dihydroxylation of alkenes, a process that could be adapted for the synthesis of this compound, can proceed through a metal-free pathway. nih.govnih.gov In these reactions, water often serves as the hydroxyl source, and electricity provides the oxidative power, avoiding the need for costly and toxic transition metals and stoichiometric chemical oxidants. nih.govnih.gov Mechanistic studies suggest the formation of iodohydrin and epoxide intermediates during the reaction process. nih.govnih.gov

Another electrochemical approach involves the oxidative [4+2] annulation of styrenes, which leads to the formation of 1,2-dihydronaphthalenes. This method proceeds under metal-catalyst- and external-oxidant-free conditions, showcasing the power of electrochemistry in constructing the dihydronaphthalene core.

Intramolecular cascade reactions provide an elegant and atom-economical approach to the synthesis of complex molecules like dihydronaphthalenes from simpler precursors in a single operation. An example is the organocatalytic enantioselective Michael-aldol cascade reaction. This strategy utilizes the activation of nucleophilic alkyl chains by introducing electron-withdrawing groups on an aromatic ring, which facilitates their deprotonation to form highly reactive nucleophilic species. These species then undergo a cascade of reactions to form chiral dihydronaphthalenes under mild conditions. nih.gov

Another approach involves the synthesis of 2-ene-1,4-diols through a cascade opening of 1,3-diepoxides. This method, induced by a titanium(III) reagent, allows for the efficient construction of the diol functionality within a cyclic system. nih.gov

Carbanionic intermediates can be strategically employed in the synthesis of dihydronaphthalene derivatives. A notable example is the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to produce 1,4-dihydronaphthalene-1-carbonitriles. nih.gov This process involves the generation of a dearomatized α-cyano carbanion intermediate through the attack of a hydride on a 1-naphthonitrile (B165113) species. nih.gov This versatile carbanion can then be functionalized with various electrophiles, leading to a range of substituted dihydronaphthalenes. nih.gov

Transformation and Derivatization Reactions

The this compound scaffold, once formed, serves as a versatile platform for further chemical modifications. These transformations allow for the introduction of various functional groups, leading to a diverse array of derivatives with potentially interesting biological or material properties.

The hydroxyl groups and the double bond within the this compound molecule are key sites for functional group interconversions. While specific derivatization of this exact diol is not extensively documented in readily available literature, general principles of organic synthesis allow for the prediction of its reactivity.

The hydroxyl groups can be converted to a variety of other functional groups. For instance, they can be transformed into good leaving groups like sulfonates (e.g., tosylates, mesylates), which can then be displaced by nucleophiles to introduce halides, azides, nitriles, and other functionalities. ub.edu The diol moiety can also be oxidized to the corresponding diketone.

The double bond in the dihydronaphthalene ring can undergo various addition reactions. For example, it can be hydrogenated to yield the corresponding tetralin diol. Halogenation, epoxidation, and dihydroxylation are other potential transformations of the double bond, leading to further functionalized derivatives. The derivatization of related 1,4-dihydronaphthalene-1-carbonitriles has been shown to include bromoarylation, iodolactonization, and epoxidation of the double bond. nih.gov

Reactions Leading to Aromatic Naphthalene (B1677914) Systems

The conversion of a dihydronaphthalene core to a fully aromatic naphthalene system is an oxidative process. This aromatization can be achieved using various oxidizing agents. For instance, aryl-1,2-dihydronaphthalenes can be effectively oxidized to the corresponding arylnaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This reagent is a well-established oxidant for dehydrogenation reactions. nih.gov

Another method involves the thermolysis of dihydrobenzocyclobutenes to generate o-quinodimethanes as reactive intermediates. When this reaction is conducted in the presence of manganese dioxide, the initially formed dihydronaphthalene derivatives are oxidized in situ to yield substituted naphthalenes in good yields. rsc.org

Formation of Tetrahydronaphthalene Derivatives

Tetrahydronaphthalene derivatives, commonly known as tetralins, are characterized by the partial hydrogenation of one of the naphthalene rings. wikipedia.org The most direct method for their formation is the catalytic hydrogenation of naphthalene. wikipedia.org This process typically employs catalysts like nickel, and careful control of conditions is necessary to prevent over-hydrogenation to decahydronaphthalene (B1670005) (decalin). wikipedia.org The partial reduction of a naphthalene nucleus can also be accomplished using sodium and an alcohol, which serves as the hydrogen source. google.com

Alternatively, tetrahydronaphthalene structures can be accessed from more saturated precursors. For example, the dehydrogenation of decalin-1,5-dione via a halogenation-dehydrohalogenation sequence is a reported method for synthesizing tetralone derivatives, which possess the core tetrahydronaphthalene skeleton. mdpi.com

Cyclopropanation and C-H Activation/Cope Rearrangement Pathways

Dihydronaphthalenes exhibit dual reactivity in rhodium(II)-catalyzed reactions with vinyldiazoacetates, leading to two distinct product classes: cyclopropanes or products of a combined C-H activation/Cope rearrangement. nih.govemory.edu The selectivity between these competing pathways is highly dependent on the specific rhodium catalyst and the substituents on the vinyldiazoacetate. nih.govemory.edu

The Cope rearrangement is a thermally allowed nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, proceeding through a concerted, cyclic transition state, which is generally accepted to be chair-like. wikipedia.orgmasterorganicchemistry.com In the context of dihydronaphthalenes, a rhodium(II) vinylcarbene catalyst can initiate an allylic C-H insertion, which is then intercepted by a Cope rearrangement to yield a rearranged 1,5-diene product. nih.gov This combined C-H activation/Cope rearrangement pathway competes directly with the cyclopropanation of the dihydronaphthalene's double bond. nih.gov

Systematic studies have shown that the choice of catalyst and diazo compound can steer the reaction toward one pathway with high selectivity. nih.govnih.gov For example, the reaction of 1,2-dihydronaphthalenes can be directed to favor either cyclopropanation or C-H activation/Cope rearrangement by pairing specific vinyldiazoacetates with tailored chiral rhodium(II) catalysts. nih.govemory.edunih.gov

Table 1: Catalyst and Substrate Control of Reaction Pathways in Dihydronaphthalene Reactions nih.govemory.edunih.gov
VinyldiazoacetateRhodium(II) CatalystMajor Reaction PathwayDescription
Methyl 2-diazopent-3-enoateRh₂(S-PTAD)₄CyclopropanationThis combination strongly favors the formation of cyclopropane (B1198618) products.
Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoateRh₂(S-DOSP)₄C-H Activation/Cope RearrangementThis combination strongly favors the combined C-H activation/Cope rearrangement pathway.
Methyl 2-diazopent-3-enoateRh₂(S-DOSP)₄High Selectivity for CyclopropanationThis pairing is considered one of the best combinations for achieving high selectivity in cyclopropanation.
Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoateRh₂(S-PTAD)₄High Selectivity for C-H Activation/Cope RearrangementThis pairing is among the most effective for achieving high selectivity for the combined C-H activation/Cope rearrangement.

Charge-Transfer Complex Formation and its Role in Reactivity

Charge-transfer (CT) complexes are formed from the association of an electron donor molecule with an electron acceptor molecule. banglajol.infonih.gov The stability of these non-covalently bound complexes is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov

The formation of such complexes can be a critical step in chemical reactions. In the context of dihydronaphthalene chemistry, reagents like DDQ, which function as electron acceptors (oxidants) to promote aromatization, are known to form CT complexes with electron-rich aromatic donors. nih.govbanglajol.info The interaction involves a partial transfer of electron density from the dihydronaphthalene (the donor) to the DDQ (the acceptor). This initial complex formation facilitates the subsequent electron transfer required for the dehydrogenation reaction, ultimately leading to the aromatic naphthalene product. The study of CT complexes involving quinones and various donors has been a subject of considerable interest for understanding these reaction mechanisms. banglajol.info

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 5,6-Dihydronaphthalene-1,4-diol, an IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups and the carbon-carbon bonds within the aromatic and aliphatic ring structures.

Key expected absorptions would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.

Stretching vibrations for the aromatic C-H bonds, typically appearing above 3000 cm⁻¹.

Stretching vibrations for the aliphatic C-H bonds in the dihydronaphthalene ring, expected just below 3000 cm⁻¹.

Absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

C-O stretching vibrations, which would likely appear in the 1000-1250 cm⁻¹ range.

Despite the theoretical utility of this technique, specific experimental IR spectral data for this compound, including peak tables and assignments, are not available in published scientific literature.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information about the carbon skeleton, including the C=C bonds of the aromatic ring and the C-C bonds of the partially saturated ring.

However, as with IR spectroscopy, there is no publicly available experimental Raman spectral data for this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption or emission of ultraviolet and visible light.

Ultraviolet (UV) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The partially aromatic structure of this compound, containing a benzene (B151609) ring fused to a cyclohexene (B86901) ring, would be expected to exhibit characteristic UV absorptions due to π-π* electronic transitions. The position and intensity of these absorption maxima (λmax) would be indicative of the extent of conjugation.

Detailed experimental UV-Vis spectra and data tables for this compound are not found in the accessible scientific literature.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure of molecules. A molecule is excited to a higher electronic state by a laser, and the subsequent fluorescence emission is detected. This technique can provide detailed information about the vibrational and rotational levels of the electronic states. While naphthalene (B1677914) and its derivatives are often fluorescent, making LIF a potentially powerful tool for their study, no specific LIF spectroscopic studies have been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons, the aliphatic protons on the saturated carbons, and the hydroxyl protons.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment (aromatic, vinylic, aliphatic, or bonded to an oxygen atom).

While the compound is listed by some chemical suppliers who indicate the availability of NMR data upon request, this information is not publicly disseminated. Therefore, no experimental NMR data tables with chemical shifts and coupling constants for this compound are available in the public domain.

Proton NMR (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the chemical environments of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides key information about the aromatic, vinylic, aliphatic, and hydroxyl protons.

The aromatic protons (H-7, H-8) and the vinylic protons (H-2, H-3) are expected to resonate in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm, due to the deshielding effects of the π-electron systems. The specific chemical shifts and coupling patterns (multiplicity) of these protons are dictated by their relationship to neighboring protons. For instance, the protons on the aromatic ring would likely appear as a multiplet, while the vinylic protons might present as doublets or triplets depending on their coupling with adjacent protons.

The aliphatic protons at the C-5 and C-6 positions (CH₂-CH₂) are in a more shielded environment and would therefore appear further upfield, generally in the range of 2.0 to 3.0 ppm. The hydroxyl (-OH) protons at positions 1 and 4 can have variable chemical shifts, often appearing as broad singlets, the position of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding. nih.gov In non-protic, dry solvents like DMSO-d₆, these hydroxyl signals become sharper and their coupling to adjacent protons may be observed. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-3 6.5 - 7.0 m
H-7, H-8 7.0 - 7.4 m
H-5, H-6 2.2 - 2.8 m

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The aromatic and vinylic carbons (C-2, C-3, C-4a, C-7, C-8, C-8a) are expected to appear in the downfield region, typically from 110 to 150 ppm. The carbons bearing the hydroxyl groups (C-1, C-4) are also significantly deshielded and would resonate in a similar, or even more downfield, region (e.g., 140-160 ppm). nih.gov In contrast, the aliphatic carbons of the saturated ring (C-5, C-6) will be found in the upfield region of the spectrum, usually between 20 and 40 ppm. oregonstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the C-5 and C-6 signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1, C-4 145 - 155
C-2, C-3 120 - 130
C-4a, C-8a 130 - 140
C-7, C-8 125 - 135

Note: Predicted values are based on data from similar compounds like 1,2-dihydronaphthalene (B1214177) and various naphthalene-1,4-diones. nih.govchemicalbook.com

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Configuration Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms, which is crucial for establishing the relative stereochemistry of a molecule. libretexts.org The NOESY experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. nanalysis.com

For this compound, a key application of NOESY would be to determine the relative orientation of the hydroxyl groups and the protons on the aliphatic ring. For example, if the diol exists in a cis configuration (with both hydroxyl groups on the same face of the molecule), a NOESY correlation would be expected between the hydroxyl protons and the adjacent cis protons on the C-5 and C-6 positions. Conversely, in a trans configuration, these correlations would be absent or very weak. This allows for the unambiguous assignment of the molecule's diastereomers. researchgate.net

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or chemical exchange. nih.govacs.org For this compound, VT-NMR can provide significant insights into the dynamics of hydrogen bonding. nih.gov

As temperature increases, the chemical shift of protons involved in hydrogen bonds, such as the hydroxyl protons, typically shifts upfield. nih.gov This is because the higher thermal energy leads to the breaking and reforming of hydrogen bonds at a faster rate, resulting in an average environment that is less deshielded. By tracking the chemical shifts of the -OH protons as a function of temperature, the strength and nature (intramolecular vs. intermolecular) of the hydrogen bonding can be probed. digitellinc.com Furthermore, VT-NMR can be used to study the conformational flexibility of the six-membered aliphatic ring, identifying the energy barriers between different chair or boat conformations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

For this compound (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺·) would be expected at m/z ≈ 162.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for diols and dihydronaphthalene derivatives include:

Loss of a water molecule (H₂O): A peak at M-18 (m/z ≈ 144) is highly probable due to the presence of the hydroxyl groups.

Loss of a hydroxyl radical (·OH): A peak at M-17 (m/z ≈ 145) can occur.

Loss of H or CH₃: Tandem mass spectrometry studies on similar compounds like 1,2-dihydronaphthalene show that loss of a hydrogen atom (M-1) or a methyl radical (M-15) following isomerization are possible fragmentation pathways. researchgate.net

Retro-Diels-Alder reaction: The dihydronaphthalene ring system could potentially undergo a retro-Diels-Alder cleavage, leading to characteristic fragments.

Analyzing these fragment ions allows for the confirmation of the compound's structural features.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and the absolute configuration of the molecule if a suitable single crystal can be grown.

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of all atoms and reveal the stereochemical relationship between the two hydroxyl groups (cis or trans). It would also detail the conformation of the partially saturated six-membered ring. Furthermore, the analysis would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding networks involving the hydroxyl groups and potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net Crystallographic data for related naphthalene diol structures have been reported, providing a reference for the types of interactions to expect. nih.govacs.org The analysis of naphthalene dioxygenase, an enzyme that produces (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, has also been aided by X-ray crystallography, highlighting the importance of this technique in understanding naphthalene derivatives. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Naphthalene
1,2-Dihydronaphthalene
1,4-Naphthalenedione
DMSO-d₆ (Deuterated dimethyl sulfoxide)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information.

Ab initio methods, which are based on first principles without the use of empirical parameters, would be a primary tool for studying 5,6-Dihydronaphthalene-1,4-diol. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to determine the molecule's ground state geometry and energy.

For instance, a study on the related trans-1,2-dihydroxy-1,2-dihydronaphthalene utilized ab initio gradient procedures at the 4-21G level to refine molecular geometries. This type of analysis for this compound would reveal precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational work.

Furthermore, methods such as Configuration Interaction (CI) and Time-Dependent Density Functional Theory (TD-DFT) would be crucial for investigating the excited electronic states. This would help in predicting the molecule's UV-Vis spectrum and understanding its photochemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations could be used to predict a wide array of molecular properties for this compound, including:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy gap between them would indicate the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculation of vibrational frequencies would allow for the prediction of the infrared (IR) and Raman spectra, which could aid in the experimental identification and characterization of the compound.

Conformational Analysis and Energy Landscapes

The non-aromatic, partially saturated ring of this compound allows for conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures. This would involve systematically rotating the rotatable bonds (especially the C-O bonds of the hydroxyl groups) and calculating the energy of each resulting conformer.

Reaction Pathway and Transition State Analysis

Theoretical calculations are invaluable for mapping out the mechanisms of chemical reactions. For the synthesis of this compound, for example, via the reduction of the corresponding dione, DFT calculations could be used to model the entire reaction pathway.

This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the reaction mechanism and calculating the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would confirm that the located transition state correctly connects the reactants and products, providing a detailed picture of the atomic motions during the reaction.

This type of analysis has been applied to the Diels-Alder reactions that can produce dihydronaphthalene diols, where computational searches helped identify the transition states that govern the reaction's stereochemical outcome.

Stereochemical Control and Selectivity Prediction

The synthesis of dihydronaphthalene diols often involves the creation of new stereocenters, making stereochemical control a significant challenge. Computational methods are increasingly used to predict and explain the stereoselectivity of reactions.

For the synthesis of this compound, theoretical models could be used to calculate the energies of the different diastereomeric transition states leading to various stereoisomers. The energy difference between these transition states would allow for a prediction of the product ratios. This approach is particularly powerful in asymmetric catalysis, where the interaction between the substrate, catalyst, and reagents determines the stereochemical outcome. General frameworks for computing organic stereoselectivity often rely on DFT to model the subtle non-covalent interactions that control enantioselectivity.

Concluding Remarks

While specific computational data for this compound is not yet available, the theoretical and computational methodologies are well-established to provide a comprehensive understanding of this molecule. Such studies would be invaluable for elucidating its structural, electronic, and reactive properties, aiding in its synthesis, and predicting its behavior in various chemical and biological systems. The absence of this data highlights a gap in the current literature and an opportunity for future research.

Advanced Applications in Chemical Research

Synthetic Building Blocks and Intermediates

The chiral nature and functional group arrangement of dihydronaphthalene diols, particularly the enzymatically produced cis-diols, make them highly sought-after starting materials in organic synthesis.

While 5,6-Dihydronaphthalene-1,4-diol itself is a metabolite of naphthalene (B1677914), the broader class of dihydronaphthalene diols is intrinsically linked to the study of polycyclic aromatic hydrocarbons (PAHs). ca.govmdpi.com The metabolism of naphthalene can lead to various diol and quinone derivatives, which are central to understanding the biological pathways and environmental fate of PAHs. ca.gov In a biosynthetic context, intermediates such as 5,8-dihydro-2,7-dimethylnaphthalene-1,4-diol are postulated to be precursors in the formation of naphthalenoid natural products, which are then aromatized. nih.gov The synthesis of larger PAHs often involves complex pathways where dihydronaphthalene structures can be key intermediates. researchgate.net

The true strength of dihydronaphthalene diols in synthesis lies in their use as chiral synthons—stereochemically pure building blocks for creating complex molecules. nih.gov Biocatalysis, using enzymes like toluene (B28343) or naphthalene dioxygenase, can produce chiral cis-dihydrodiols from aromatic compounds. google.comgoogle.com These enantiomerically pure diols are valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govacs.org The defined stereochemistry of the hydroxyl groups allows for the construction of intricate molecular frameworks with high precision. This approach is a cornerstone of modern asymmetric synthesis, providing access to complex targets that would be difficult to obtain through traditional chemical methods. nih.govjocpr.com The development of biocatalytic methods to produce these scaffolds is a significant area of research, aiming to create more efficient and robust enzymes for industrial applications. nih.govnih.gov

Table 1: Examples of Compound Classes Synthesized from Dihydronaphthalene Diol Scaffolds

Target Compound ClassSynthetic Utility of Diol ScaffoldReference
Pharmaceutical IntermediatesProvides a chiral core for building drug molecules with specific stereochemistry. acs.orgontosight.ai
AgrochemicalsServes as a starting point for pesticides and herbicides with defined 3D structures. nih.gov
Natural Product AnaloguesEnables the synthesis of complex natural products and their derivatives for biological studies. nih.gov
Chiral AminesCan be converted into chiral amines, which are prevalent in active pharmaceutical ingredients (APIs). wiley.com

Materials Science Applications

The functional groups of this compound offer opportunities for its incorporation into larger molecular structures, including polymers and advanced materials.

Dihydronaphthalene diols are viable candidates for the synthesis of novel synthetic polymers. unit.no The two hydroxyl groups can act as points for polymerization, allowing the diol to be integrated into polyester (B1180765) or polyurethane chains, for example. This can impart specific properties to the resulting material, such as altered rigidity, thermal stability, or optical characteristics derived from the bicyclic core. Furthermore, research into immobilizing biocatalysts that produce these diols has led to the creation of silica (B1680970) biocomposites. google.comgoogle.com In these materials, whole cells or enzymes are co-precipitated with silicate, creating a stable and reusable catalytic system that can be used in bioreactors for fine chemical production. google.comgoogle.com Such hybrid organic-inorganic materials merge the catalytic activity of biological systems with the robustness of a mineral support.

Analytical Chemistry Research (as Reference Standards in Method Development)

The detection and quantification of PAH metabolites are crucial for environmental monitoring and toxicology. In this context, dihydronaphthalene diols serve as essential reference compounds. The hydration of toxic epoxide metabolites of compounds like styrene (B11656) and 1,3-butadiene (B125203) leads to diols, which can be used as biomarkers for exposure. nih.gov

To accurately measure these biomarkers, pure analytical standards are required for method development and calibration, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC/MS). nih.govuis.no Research has focused on the synthesis of specific isomers, such as trans-dihydronaphthalene-diols, to serve as standards for the analysis of PAH metabolites in biological samples like fish bile. uis.no The availability of these standards is critical for validating analytical methods and ensuring the reliability of data in environmental and human health risk assessments.

Investigating Enzyme-Catalyzed Bioconversion Processes

This compound and its isomers are key products of the enzymatic oxidation of naphthalene, making them central to the study of microbial degradation pathways for aromatic compounds. The primary enzymes responsible are Rieske non-heme iron-dependent oxygenases. nih.gov

The most well-studied of these is the naphthalene dioxygenase (NDO) system, which catalyzes the conversion of naphthalene into (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govresearchgate.net This bioconversion is a highly specific reaction that incorporates both atoms of a molecular oxygen molecule into the substrate. nih.gov The NDO enzyme system is a multi-component complex, and its study provides fundamental insights into the mechanisms of biological oxidation. nih.govresearchgate.net These enzyme systems are not only important for bioremediation but are also harnessed as powerful tools in biocatalysis to produce valuable, enantiomerically pure chemicals from simple aromatic precursors. nih.govresearchgate.net Subsequent metabolic steps can lead to the formation of other products, including naphthalene-1,4-diol. ca.govresearchgate.net

Table 2: Components of the Naphthalene Dioxygenase (NDO) System

ComponentTypeFunctionReference
Reductase Flavo-[2Fe-2S] reductaseTransfers electrons from NADH to the ferredoxin component. nih.gov
Ferredoxin Electron transfer proteinShuttles electrons from the reductase to the terminal oxygenase. nih.gov
Oxygenase Iron-sulfur protein (α₂β₂ structure)The terminal component that binds naphthalene and O₂ and catalyzes the cis-dihydroxylation reaction. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of dihydronaphthalene-1,4-diols has been advanced through organocatalytic methods. A notable development is the efficient, enantioselective construction of these diols via a chiral phosphoric acid-catalyzed quinone Diels-Alder reaction with dienecarbamates. researchgate.net This approach highlights a divergent "redox" strategy where the choice of protecting group on the diene is critical for achieving high enantioselectivity. researchgate.net

Future work should focus on expanding upon these foundations. The development of methodologies that utilize renewable starting materials and reduce environmental impact is a key objective. For instance, creating synthetic pathways from biomass-derived building blocks, such as those based on fructose (B13574) or 5-hydroxymethylfurfural, could offer a sustainable route to the core structure. rsc.org Life cycle assessment (LCA) should be integrated into these new synthetic designs to quantify their environmental benefits compared to existing methods. rsc.org Furthermore, exploring transition-metal-catalyzed reactions, such as intramolecular Heck couplings which have been used for related aryldihydronaphthalene lignans, could provide alternative and efficient pathways to the dihydronaphthalene core. nih.gov

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 5,6-Dihydronaphthalene-1,4-diol scaffold is not yet fully explored. The inherent functionality—a hydroquinone, a styrene-like double bond, and an allylic system—suggests a wealth of potential chemical transformations. The unsubstituted C=C double bond, in particular, exhibits high reactivity and can act as an activated alkene in various cycloaddition reactions. beilstein-journals.org

Future investigations should probe its participation in novel cycloaddition reactions. The double bond in similar [2.2.1] and [2.2.2] bicyclic systems is known to be strained and demonstrates dienophilic properties in cycloadditions. researchgate.net Exploring its behavior in [3+2] dipolar cycloadditions and formal [2+2] cycloadditions could lead to the synthesis of complex polycyclic structures. nih.govbeilstein-journals.org Additionally, the 1,4-diol itself presents unique reactivity. Under certain conditions, such as during cyclodehydration reactions, the diol can undergo concomitant cyclization to form a corresponding tetrahydrofuran, a competing pathway that could be harnessed for synthetic purposes. escholarship.org Investigating this intramolecular cyclization under various catalytic conditions (acidic, basic, metal-catalyzed) could unlock a new class of oxygen-containing heterocyclic derivatives.

Advanced Stereochemical Control Strategies

Achieving precise control over the three-dimensional arrangement of atoms is paramount for synthesizing complex target molecules. For dihydronaphthalene-1,4-diols, significant progress has been made using chiral Brønsted acid catalysts. Specifically, chiral phosphoric acids have been shown to be privileged catalysts capable of facilitating challenging organic transformations in a highly enantioselective manner. researchgate.net The enantioselective synthesis of various substituted dihydronaphthalene-1,4-diols has been achieved with excellent yields and high enantiomeric excess (ee). researchgate.net

Substrate/ProductYield (%)Enantiomeric Excess (ee %)
4a9496
4b9696
4c9597
4d9296
4e9497
4f9398
4g9496
4h9597

Data adapted from a study on the enantioselective synthesis of dihydronaphthalene-1,4-diols. researchgate.net The table showcases the high yields and enantioselectivities achieved for various substituted products (4a-4h) using a chiral phosphoric acid catalyst.

Future research should aim to broaden the scope of these stereocontrol strategies. This includes the rational engineering of catalysts to favor specific diastereomers. For example, in related systems, heterogeneous catalysts like Rh/C have been used to reliably install required trans-stereochemistry during hydrogenations. escholarship.org Another promising avenue is the use of biocatalysis. Enzymes such as naphthalene (B1677914) 1,2-dioxygenase catalyze the stereospecific oxidation of aromatic compounds to form cis-dihydrodiols. asm.org The rational engineering of such enzymes, for instance through mutations in the active site (e.g., Phe-352-Val), can alter regio- and stereoselectivity, providing a powerful tool for generating specific isomers that are difficult to access through traditional chemical synthesis. asm.org

In-depth Mechanistic Understanding through Advanced Computational Techniques

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. Advanced computational chemistry offers a window into the intricate details of chemical reactions. For complex enzymatic systems, quantum mechanical (QM) cluster approaches based on density functional theory (DFT) have been used to investigate reaction mechanisms and the origin of stereospecificity. rsc.org Such studies can elucidate transition states and confirm the roles of specific residues in catalysis. rsc.org

For the synthesis and reactions of this compound, future research would benefit immensely from similar computational strategies. High-level quantum chemical methods can provide detailed molecular insight into reaction pathways. nih.gov For example, metadynamics-biased QM/MM molecular dynamics simulations could be employed to map out the free energy surfaces of proposed cycloaddition or derivatization reactions, identifying the most favorable pathways. nih.gov Furthermore, DFT calculations can be used to determine the heat of formation for different potential products, helping to explain observed regioselectivity where multiple isomers are possible. asm.org This detailed mechanistic knowledge would accelerate the development of more efficient and selective synthetic methodologies.

Expansion of Structural Diversity through New Derivatization Routes

The this compound core is an ideal platform for generating libraries of structurally diverse compounds. The multiple functional groups present opportunities for a wide range of chemical modifications. Traditional methods for preparing related aryldihydronaphthalenes include oxidation of cinnamic acids and intramolecular Diels-Alder reactions, but these can be limited by harsh conditions. nih.gov Modern methods offer more versatile and milder alternatives.

Future efforts should focus on leveraging the diol, the double bond, and the aromatic ring for systematic derivatization. The hydroxyl groups of the 1,4-diol can be readily converted into ethers, esters, or other functional groups, modulating the electronic and steric properties of the molecule. The double bond is amenable to a variety of transformations, including electrophilic additions (e.g., sulfenylation) and oxidative cleavage to yield aldehydes. nih.govescholarship.org The aromatic ring can be functionalized using modern cross-coupling techniques. For instance, conversion of one of the hydroxyl groups to a triflate would enable palladium-catalyzed reactions to introduce new aryl or alkyl substituents. By combining these derivatization strategies, a vast array of analogues can be synthesized for applications in materials science and medicinal chemistry. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5,6-Dihydronaphthalene-1,4-diol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves partial hydrogenation of naphthalene diol precursors or dihydroxylation of substituted dihydronaphthalenes. For example, catalytic hydrogenation of 1,4-naphthoquinone derivatives using palladium or platinum catalysts under controlled pressure (1–3 atm) can yield the dihydro product . Acid-catalyzed cyclization of substituted diols may also be effective, with yields influenced by temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) .
  • Table 1 : Comparison of Synthesis Methods
MethodCatalystSolventYield (%)Reference
Catalytic HydrogenationPd/C (10%)Ethanol65–75
Acid CyclizationH₂SO₄DMF50–60

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (δ 4.5–5.5 ppm, broad). The dihydronaphthalene ring protons appear as multiplet signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : O–H stretching (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm structure .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 162 (C₁₀H₁₀O₂) with fragmentation patterns matching dihydro-naphthalene cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure, as phenolic compounds can cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. LC₅₀ (rat, oral) for analogous diols is ~500 mg/kg, indicating moderate toxicity .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

  • Methodological Answer : The compound’s catechol-like structure suggests potential enzyme inhibition (e.g., tyrosine kinases or oxidoreductases). In vitro assays using purified enzymes (e.g., cytochrome P450) and fluorescence quenching studies can quantify binding affinity (Kd). For example:
  • Kinetic Assay : Monitor NADPH depletion rates in liver microsomes to assess metabolic interactions .
  • Docking Simulations : Use AutoDock Vina to predict binding poses with active sites (e.g., PDB: 7SI) .

Q. What strategies resolve contradictions in reported toxicity data for dihydronaphthalene diols?

  • Methodological Answer : Discrepancies often arise from isomer purity or exposure routes. Systematic approaches include:
  • Dose-Response Studies : Compare LD₅₀ values across species (e.g., rat vs. mouse) and exposure routes (oral vs. inhalation) .
  • Metabolite Profiling : Use LC-MS to identify toxic intermediates (e.g., quinone metabolites) in hepatic microsomal assays .
  • Table 2 : Toxicity Data Comparison
SpeciesRouteLD₅₀ (mg/kg)Metabolite IdentifiedReference
RatOral4801,4-Naphthoquinone
MouseIntravenous220Dihydrodiol epoxide

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., hydroxyl groups with high Fukui indices) .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to model free energy barriers for oxidation or dimerization reactions .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) show enhanced stability of the diol form .

Methodological Notes

  • Synthesis : Prioritize catalytic hydrogenation for scalability and reduced byproducts.
  • Characterization : Cross-validate NMR with X-ray crystallography if single crystals are obtainable .
  • Toxicity : Include negative controls (e.g., untreated cells) in in vitro assays to distinguish compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.